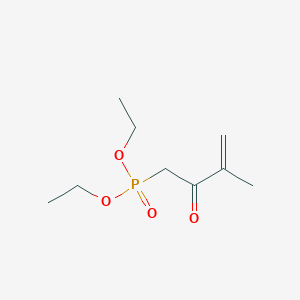
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C9H17O4P It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the phosphite anion attacks the carbonyl group, followed by protonation to yield the desired phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to corresponding phosphine or phosphinite compounds.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a range of phosphonate derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug or as a precursor to biologically active molecules.
Industrial Chemistry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphite: A related compound with similar reactivity but different applications.
Dimethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate: A methyl ester analog with slightly different physical and chemical properties.
Uniqueness
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its role as a versatile building block in organic synthesis highlight its importance in both academic and industrial research.
Propiedades
Número CAS |
54543-02-1 |
|---|---|
Fórmula molecular |
C9H17O4P |
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C9H17O4P/c1-5-12-14(11,13-6-2)7-9(10)8(3)4/h3,5-7H2,1-2,4H3 |
Clave InChI |
YHPJLQOJEQDHIG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(=O)C(=C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



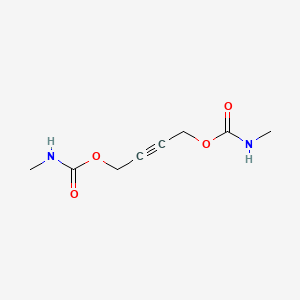
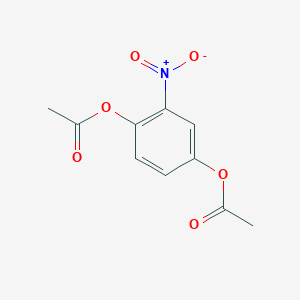
methanone](/img/structure/B14644315.png)
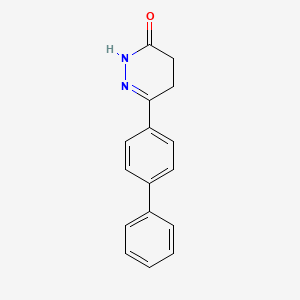
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
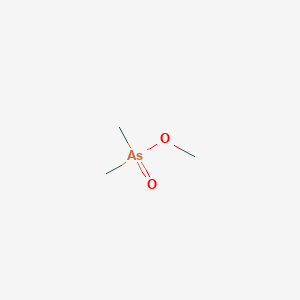
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)

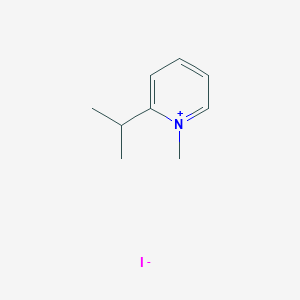
![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)

![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)

